molecular formula C19H14N4O3S B279300 7-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

7-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B279300
M. Wt: 378.4 g/mol
InChI Key: GADIIPZUWWYBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one, commonly known as DBT, is a heterocyclic compound that has attracted considerable attention in scientific research. DBT is a member of the thiadiazolo-triazine family, which has been reported to possess a wide range of biological activities. The purpose of

Mechanism of Action

The mechanism of action of DBT is not fully understood, but it is believed to involve the inhibition of various cellular processes. DBT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. DBT has also been reported to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair.
Biochemical and physiological effects:
DBT has been shown to have a wide range of biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. DBT has also been reported to increase the levels of antioxidants, such as glutathione, in various tissues. Additionally, DBT has been shown to decrease the levels of reactive oxygen species (ROS), which are known to cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using DBT in lab experiments is its potent biological activity. DBT has been shown to possess a wide range of biological activities, which makes it a useful tool for studying various cellular processes. However, one of the limitations of using DBT in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare solutions of DBT at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DBT. One area of interest is the development of new synthetic methods for DBT that are more efficient and cost-effective. Another area of interest is the investigation of the potential use of DBT as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of DBT and its effects on various cellular processes.

Synthesis Methods

The synthesis of DBT involves a multi-step process that includes the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylphenylhydrazine to form the hydrazide, which is further reacted with 2-amino-4-methylphenol to form the target compound DBT.

Scientific Research Applications

DBT has been extensively studied for its potential use in various scientific research applications. It has been reported to possess anti-inflammatory, anticancer, antimicrobial, and antifungal activities. DBT has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to possess potent antibacterial activity against a wide range of bacterial strains and antifungal activity against various fungal strains.

properties

Product Name

7-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

7-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-(4-methylphenyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C19H14N4O3S/c1-11-6-8-12(9-7-11)16-18(24)23-19(21-20-16)27-17(22-23)15-10-25-13-4-2-3-5-14(13)26-15/h2-9,15H,10H2,1H3

InChI Key

GADIIPZUWWYBFL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N(C2=O)N=C(S3)C4COC5=CC=CC=C5O4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N(C2=O)N=C(S3)C4COC5=CC=CC=C5O4

Origin of Product

United States

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